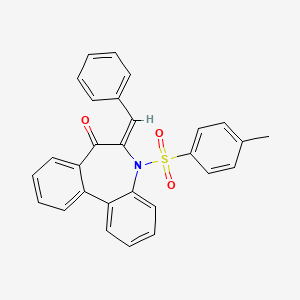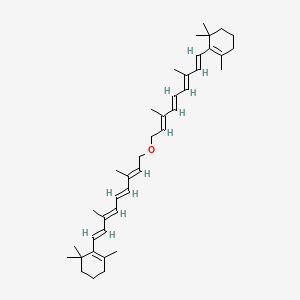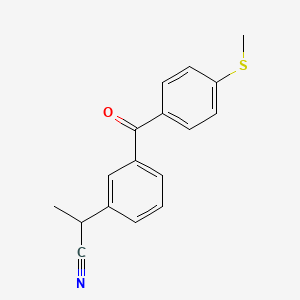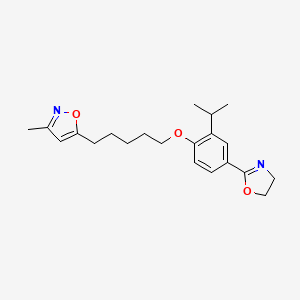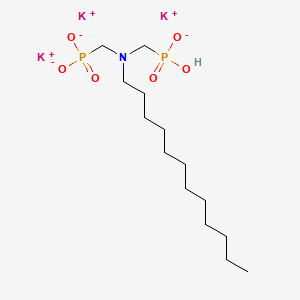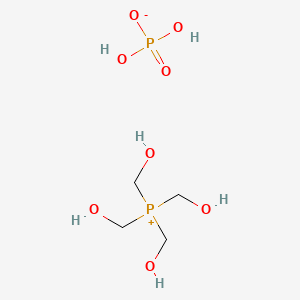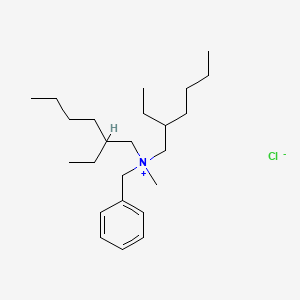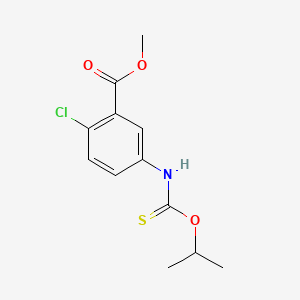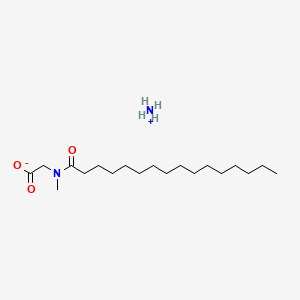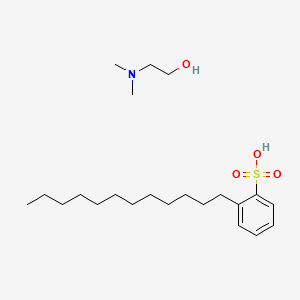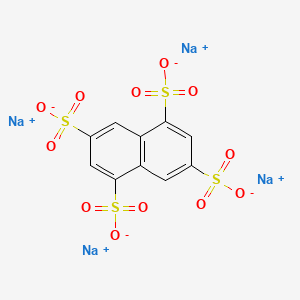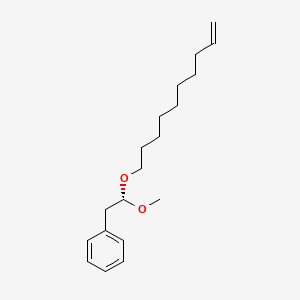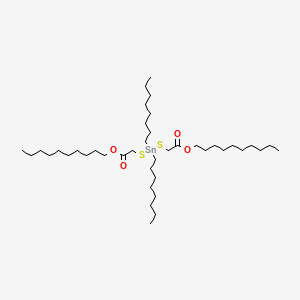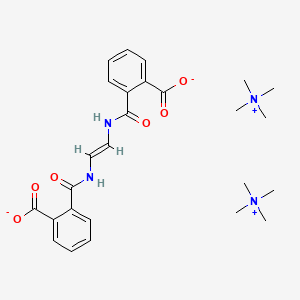
Bis(tetramethylammonium) o,o'-(vinylenebis(iminocarbonyl))dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(tetramethylammonium) o,o’-(vinylenebis(iminocarbonyl))dibenzoate is a chemical compound with the molecular formula C26H36N4O6 and a molecular weight of 500.587 g/mol. This compound is known for its unique structure, which includes two tetramethylammonium groups and a vinylenebis(iminocarbonyl) linkage between two benzoate groups.
Preparation Methods
The synthesis of Bis(tetramethylammonium) o,o’-(vinylenebis(iminocarbonyl))dibenzoate typically involves the reaction of tetramethylammonium hydroxide with a suitable precursor containing the vinylenebis(iminocarbonyl)dibenzoate moiety . The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to maintain consistency and yield .
Chemical Reactions Analysis
Bis(tetramethylammonium) o,o’-(vinylenebis(iminocarbonyl))dibenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(tetramethylammonium) o,o’-(vinylenebis(iminocarbonyl))dibenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(tetramethylammonium) o,o’-(vinylenebis(iminocarbonyl))dibenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Bis(tetramethylammonium) o,o’-(vinylenebis(iminocarbonyl))dibenzoate can be compared with other similar compounds, such as:
Tetramethylammonium benzoate: Lacks the vinylenebis(iminocarbonyl) linkage.
Bis(tetramethylammonium) dibenzoate: Does not contain the vinylenebis(iminocarbonyl) moiety.
Vinylenebis(iminocarbonyl) derivatives: Compounds with similar linkages but different substituents.
The uniqueness of Bis(tetramethylammonium) o,o’-(vinylenebis(iminocarbonyl))dibenzoate lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
84573-64-8 |
|---|---|
Molecular Formula |
C26H36N4O6 |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
2-[[(E)-2-[(2-carboxylatobenzoyl)amino]ethenyl]carbamoyl]benzoate;tetramethylazanium |
InChI |
InChI=1S/C18H14N2O6.2C4H12N/c21-15(11-5-1-3-7-13(11)17(23)24)19-9-10-20-16(22)12-6-2-4-8-14(12)18(25)26;2*1-5(2,3)4/h1-10H,(H,19,21)(H,20,22)(H,23,24)(H,25,26);2*1-4H3/q;2*+1/p-2/b10-9+;; |
InChI Key |
TWBDJUZPAMKFTI-TTWKNDKESA-L |
Isomeric SMILES |
C[N+](C)(C)C.C[N+](C)(C)C.C1=CC=C(C(=C1)C(=O)N/C=C/NC(=O)C2=CC=CC=C2C(=O)[O-])C(=O)[O-] |
Canonical SMILES |
C[N+](C)(C)C.C[N+](C)(C)C.C1=CC=C(C(=C1)C(=O)NC=CNC(=O)C2=CC=CC=C2C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


